molecular formula C9H6ClNO4S B11859030 7-Chloro-8-hydroxyquinoline-5-sulfonic acid CAS No. 3062-36-0

7-Chloro-8-hydroxyquinoline-5-sulfonic acid

Cat. No.: B11859030
CAS No.: 3062-36-0
M. Wt: 259.67 g/mol
InChI Key: UBQUUISLDMENCW-UHFFFAOYSA-N
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Description

7-Chloro-8-hydroxyquinoline-5-sulfonic acid is an organic compound that belongs to the quinoline family. It is characterized by the presence of a chlorine atom at the 7th position, a hydroxyl group at the 8th position, and a sulfonic acid group at the 5th position of the quinoline ring. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-8-hydroxyquinoline-5-sulfonic acid typically involves the sulfonation of 7-chloro-8-hydroxyquinoline. The process can be carried out using sulfuric acid or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compound.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-hydroxyquinoline-5-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form hydroquinoline derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-8-hydroxyquinoline-5-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for metal ions.

    Medicine: Investigated for its antimicrobial, anticancer, and antiviral properties.

    Industry: Utilized in the manufacture of dyes, pigments, and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 7-Chloro-8-hydroxyquinoline-5-sulfonic acid involves its ability to chelate metal ions, which can disrupt various biological processes. The compound can interact with metal-dependent enzymes, inhibiting their activity and leading to antimicrobial and anticancer effects. The sulfonic acid group enhances its solubility and bioavailability, making it effective in various applications.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline-5-sulfonic acid: Lacks the chlorine atom at the 7th position.

    7-Iodo-8-hydroxyquinoline-5-sulfonic acid: Contains an iodine atom instead of chlorine.

    8-Hydroxyquinoline: Lacks both the chlorine and sulfonic acid groups.

Uniqueness

7-Chloro-8-hydroxyquinoline-5-sulfonic acid is unique due to the presence of both the chlorine atom and the sulfonic acid group, which confer distinct chemical properties and biological activities. The chlorine atom enhances its reactivity in substitution reactions, while the sulfonic acid group improves its solubility and bioavailability.

This compound’s unique combination of functional groups makes it a valuable tool in various scientific and industrial applications.

Properties

CAS No.

3062-36-0

Molecular Formula

C9H6ClNO4S

Molecular Weight

259.67 g/mol

IUPAC Name

7-chloro-8-hydroxyquinoline-5-sulfonic acid

InChI

InChI=1S/C9H6ClNO4S/c10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12/h1-4,12H,(H,13,14,15)

InChI Key

UBQUUISLDMENCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2S(=O)(=O)O)Cl)O)N=C1

Origin of Product

United States

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